3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Suzuki-Miyaura coupling heteroaryl cross-coupling C–C bond formation

Choose 3-pyridineboronic acid pinacol ester (CAS 329214-79-1) over free 3-pyridylboronic acid (CAS 1692-25-7) to eliminate cold-chain logistics and batch-to-batch purity variability. This room-temperature-stable, non-hygroscopic crystalline solid (mp 102–104.4°C) delivers consistent ≥98% purity with full CoA (NMR, HPLC, GC) for reproducible cross-coupling performance. Documented 91% isolated yield in heterobiaryl synthesis and validated for palladium catalyst screening—ensures process robustness across kinase inhibitor scaffolds, pyridine-containing agrochemicals, and polyazatriaryl ligand construction.

Molecular Formula C11H16BNO2
Molecular Weight 205.06 g/mol
CAS No. 329214-79-1
Cat. No. B130249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS329214-79-1
Synonyms2-(3-Pyridyl)-4,4,5,5-tetramethyl-1,3-dioxaborolane;  3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;  4,4,5,5-Tetramethyl-2-(3-pyridinyl)-1,3,2-dioxaborolane;  4,4,5,5-Tetramethyl-2-(3-pyridyl)-1,3,2-dioxaborolane;  4,4,5,5-Tetramethyl-2-(pyri
Molecular FormulaC11H16BNO2
Molecular Weight205.06 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=CC=C2
InChIInChI=1S/C11H16BNO2/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9/h5-8H,1-4H3
InChIKeyXEMDFESAXKSEGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridineboronic Acid Pinacol Ester (CAS 329214-79-1): Sourcing & Specification Guide


3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, commonly known as 3-pyridineboronic acid pinacol ester (CAS 329214-79-1, MFCD03084758), is a heteroaryl boronic ester with the molecular formula C₁₁H₁₆BNO₂ and molecular weight 205.06 g/mol [1]. It is a white to almost white crystalline powder with a melting point of 102–104.4 °C . This compound is a protected form of 3-pyridylboronic acid, where the boronic acid moiety is masked as a pinacol ester to enhance stability and facilitate handling .

Why 3-Pyridineboronic Acid Pinacol Ester Cannot Be Substituted with Free Boronic Acids


In procurement for cross-coupling applications, substituting 3-pyridineboronic acid pinacol ester with the free 3-pyridylboronic acid (CAS 1692-25-7) introduces quantifiable risks to process robustness and yield consistency. The free acid is documented to decompose upon melting (210–215 °C with decomposition) and exhibits sensitivity to moisture and air, necessitating cold-chain storage at 0–6 °C [1]. In contrast, the pinacol ester is a room-temperature-stable solid (melting point 102–104.4 °C) with demonstrated stability in the presence of a wide variety of functional groups and non-hygroscopic handling characteristics [2]. These physicochemical disparities translate directly into procurement specifications: the free acid often requires batch-by-batch purity reassessment due to anhydride formation variability, whereas the pinacol ester is supplied with validated purity specifications of ≥97–98% and available certificates of analysis (NMR, HPLC, GC) that ensure reproducible cross-coupling performance .

Quantitative Differentiation Evidence for 3-Pyridineboronic Acid Pinacol Ester


Suzuki Coupling Yields: Pinacol Ester vs. Free Boronic Acid in 3-Arylpyridine Synthesis

In a direct comparative study, 3-pyridineboronic acid pinacol ester was employed in Suzuki coupling with 3-bromoquinoline under identical conditions (Pd(PPh₃)₄, 2 M Na₂CO₃, DME, reflux) to afford 3-pyridin-3-ylquinoline. The pinacol ester delivered a 91% isolated yield, whereas the free 3-pyridylboronic acid provided a comparable 92% yield, but only after an additional in situ hydrolysis/activation step [1]. The operational advantage of the ester lies in its elimination of the pre-activation requirement, reducing total process time and minimizing variability associated with boronic acid anhydride (boroxine) equilibration. In a separate catalytic study using cyclopalladated ferrocenylimine I, the pinacol ester achieved excellent isolated yields of 80–97% across aryl iodide and aryl bromide substrates [2].

Suzuki-Miyaura coupling heteroaryl cross-coupling C–C bond formation

Thermal Stability and Melting Behavior: Pinacol Ester vs. Free Boronic Acid

The pinacol ester exhibits a well-defined melting point of 102–104.4 °C (lit.) with no decomposition, and a predicted boiling point of 300.9±15.0 °C . In contrast, the free 3-pyridylboronic acid (CAS 1692-25-7) decomposes upon melting at 210–215 °C and is reported to be sensitive to moisture and air, requiring storage at 0–6 °C [1]. The pinacol ester is a room-temperature-stable solid, non-hygroscopic, and can be stored under ambient conditions (recommended <15 °C in a cool, dark place) [2].

thermal stability solid-state characterization storage conditions

Purity Specifications and Analytical Validation: Procurement-Grade vs. Research-Grade

Commercially available 3-pyridineboronic acid pinacol ester is supplied with validated purity specifications: >98.0% (GC/T) from TCI [1], 97% standard purity with batch-specific NMR, HPLC, and GC certificates of analysis from Bide Pharmatech , and ≥95% from MuseChem . In contrast, the free 3-pyridylboronic acid is commonly supplied as ≥95.0% purity with the caveat that it contains varying amounts of anhydride (boroxine), which can alter the effective reactive concentration in coupling reactions . The ester form circumvents this anhydride variability, providing a more reliable and consistent reagent for reproducible cross-coupling outcomes.

purity specification analytical validation procurement quality

Synthetic Efficiency: Pinacol Ester Preparation Yield vs. In Situ Boronic Acid Generation

The pinacol ester can be synthesized from 3-bromopyridine via lithium-halogen exchange with in situ trapping by 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, achieving isolated yields of 82–91% [1]. This protocol enables bulk-quantity preparation of the shelf-stable ester. In contrast, 3-pyridylboronic acid preparation via similar lithium-halogen exchange followed by aqueous quench requires careful control to avoid protodeboronation and boroxine formation, often resulting in more variable yields and immediate use requirements [2].

synthetic methodology boronate ester preparation process chemistry

Solubility Profile: Acetone Compatibility Enables Homogeneous Reaction Conditions

3-Pyridineboronic acid pinacol ester exhibits high solubility in acetone (almost transparent solution specification at TCI), with additional solubility in ethyl acetate (15 mg/mL) and organic solvents, but is insoluble in water [1]. In comparison, the free 3-pyridylboronic acid is slightly soluble in methanol and soluble in water, methanol, and DMSO [2]. This differential solubility profile is relevant for Suzuki coupling protocol design: the ester's acetone solubility facilitates homogeneous reaction conditions in mixed aqueous-organic solvent systems (e.g., DMF/H₂O) without premature hydrolysis prior to transmetallation [3].

solubility reaction solvent process optimization

Procurement-Driven Application Scenarios for 3-Pyridineboronic Acid Pinacol Ester


Pharmaceutical Intermediates: Heterobiaryl Scaffold Synthesis

3-Pyridineboronic acid pinacol ester is procured for the synthesis of heterobiaryl-containing pharmaceutical intermediates, particularly kinase inhibitor scaffolds. The 91% isolated yield demonstrated in 3-pyridin-3-ylquinoline synthesis validates its utility for constructing pyridine-containing biaryl pharmacophores without the pre-activation steps required for the free boronic acid [1]. The compound has been employed in the preparation of pyrrolo[2,3-b]pyridine derivatives as kinase modulators, where the pinacol ester's stability ensures reproducible coupling efficiency across multi-step synthetic sequences [2].

Agrochemical Development: Pyridine-Containing Active Ingredients

In agrochemical research and production, the pinacol ester serves as a key building block for constructing pyridine-containing herbicides, fungicides, and insecticides via Suzuki-Miyaura coupling. The compound's commercial availability at >98.0% purity with batch-specific analytical certificates (GC/T, NMR) ensures traceable quality control in regulated synthetic pathways [3]. The documented compatibility with aryl chlorides, bromides, and iodides under cyclopalladated ferrocenylimine catalysis (80–97% yields) provides flexibility in substrate selection for agrochemical lead optimization [4].

Advanced Materials: Polyazatriaryl Ligands and Functional Polymers

3-Pyridineboronic acid pinacol ester is utilized in the preparation of polyazatriaryl ligands via sequential borylation/Suzuki-Miyaura coupling protocols [5]. The ester's stability toward a wide variety of functional groups and its non-hygroscopic nature enable iterative cross-coupling sequences required for constructing extended conjugated systems. Additionally, the compound has been demonstrated to react with ring-opening methacrylate monomers to expand polymer backbones, introducing reactive functionalities for advanced materials applications .

Process Chemistry: Catalyst Screening and Reaction Optimization

For process development laboratories engaged in cross-coupling methodology optimization, 3-pyridineboronic acid pinacol ester provides a reliable, shelf-stable boronate source for catalyst screening. The compound has been validated as a model substrate for evaluating novel palladium catalysts (e.g., cyclopalladated ferrocenylimine I) and heterogeneous palladium systems such as Pd-NPs@Zn-MOF, where the ester's consistent reactivity profile eliminates boronic acid-derived variability as a confounding factor [4][6]. This makes it a preferred procurement choice for standardized catalyst performance benchmarking.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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